molecular formula C22H21BrN2 B4844078 N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE

N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE

Cat. No.: B4844078
M. Wt: 393.3 g/mol
InChI Key: CQKKGRODHHTJHH-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. This particular compound features a brominated phenyl group and a carbazole moiety, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Amination: Formation of the amine group.

    Coupling Reaction: Linking the brominated phenyl group with the carbazole moiety.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amine or carbazole groups.

    Reduction: Reduction reactions could target the bromine atom or other functional groups.

    Substitution: The bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while substitution could replace the bromine atom with another functional group.

Scientific Research Applications

N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
  • N-(3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE

Uniqueness

The presence of both a brominated phenyl group and a carbazole moiety in N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE may confer unique electronic and steric properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-bromo-N-[(9-ethylcarbazol-3-yl)methyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2/c1-3-25-21-7-5-4-6-18(21)19-13-16(8-11-22(19)25)14-24-17-9-10-20(23)15(2)12-17/h4-13,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKKGRODHHTJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3=CC(=C(C=C3)Br)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
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N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
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N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
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N-(4-BROMO-3-METHYLPHENYL)-N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE

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